Triphenylcarbenium hexachloroantimonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

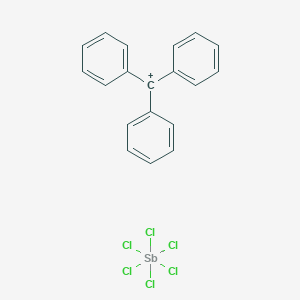

Triphenylcarbenium hexachloroantimonate: is an organometallic compound with the chemical formula (C₆H₅)₃C(SbCl₆)This compound is characterized by its yellow crystalline powder appearance and is used in various chemical processes due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triphenylcarbenium hexachloroantimonate can be synthesized through the reaction of triphenylmethanol with antimony pentachloride in an organic solvent such as dichloromethane. The reaction typically occurs at room temperature and involves the formation of the triphenylcarbenium ion, which then reacts with the hexachloroantimonate anion to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in high and ultra-high purity forms to meet the requirements of various applications .

Análisis De Reacciones Químicas

Hosomi-Sakurai Allylation

In the presence of β,γ-unsaturated α-ketoesters, this compound catalyzes allylsilane additions with high chemoselectivity (Table 1) . The reaction proceeds via trityl cation activation, with minimal contribution from silyl cations (<15%) .

Table 1: Hosomi-Sakurai Allylation of Allylsilanes

| Substrate | Product Yield (%) | Selectivity (Major:Minor) | Conditions |

|---|---|---|---|

| β,γ-Unsaturated ketoester | 89–95 | 94:6 (γ,γ-disubstituted) | 5 mol% catalyst, RT |

Mechanistic studies confirm the trityl cation abstracts a silyl group, generating a reactive oxocarbenium intermediate .

Cationic Polymerization Initiator

Triphenylcarbenium hexachloroantimonate initiates polymerization of epoxy monomers and cyclic ethers via cationic pathways:

Epoxy Monomer Polymerization

- Example : 3,6-Dibromo-9-(2,3-epoxypropyl)carbazole polymerizes exothermically under thermal or photolytic initiation .

- Mechanism : The trityl cation opens the epoxy ring, propagating via an activated monomer mechanism .

Tetrahydrofuran (THF) Polymerization

- Radiochemical studies using 14C-labeled initiator revealed no incorporation of the trityl group into the polymer backbone, supporting a chain-transfer mechanism .

Key Reaction Parameters :

Reactivity with Cyclic Acetals

The compound initiates polymerization of 1,3-dioxolane via formation of a dioxolenium ion intermediate : C6H5 3C+SbCl6−+C3H6O2→Dioxolenium+SbCl6−+Byproducts

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Triarylmethyl Salts

| Compound | Electrophilicity | Stability | Primary Application |

|---|---|---|---|

| Triphenylcarbenium SbCl6− | High | Moderate (hygroscopic) | Polymerization, allylation |

| Trityl PF6− | Higher | High | Asymmetric catalysis |

| Trityl ClO4− | Moderate | Low (explosive) | Limited synthetic use |

The hexachloroantimonate anion enhances solubility in nonpolar solvents compared to PF6− analogues .

Decomposition Pathways

Thermal degradation (>220°C) produces:

- Gaseous Byproducts : CO, CO2, HCl, SbOx .

- Handling : Moisture-sensitive; reacts violently with water to release HCl .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Applications Overview

Triphenylcarbenium hexachloroantimonate is primarily recognized for its role as a strong electrophile in organic synthesis. Below are the key areas where TPCH is applied:

Organic Synthesis

TPCH serves as a powerful electrophilic reagent in various organic reactions, including:

- Cationic Polymerization : TPCH is utilized in cationic polymerization processes, facilitating the synthesis of polymers from monomers.

- Electrophilic Aromatic Substitution : It acts as an electrophile in reactions involving aromatic compounds, enhancing reactivity and yield.

Materials Science

In materials science, TPCH contributes to the development of advanced materials with specific properties:

- Conductive Polymers : TPCH is used to synthesize conductive polymers, which have applications in electronics and energy storage devices.

- Flame Retardants : Due to its antimony content, TPCH can be incorporated into materials to improve flame resistance.

Analytical Chemistry

TPCH finds use in analytical chemistry for:

- Testing and Calibration : It serves as a standard in chemical analysis due to its well-defined properties and stability.

Data Table of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Acts as a strong electrophile for various reactions | Cationic polymerization, electrophilic substitution |

| Materials Science | Enhances properties of materials | Conductive polymers, flame retardants |

| Analytical Chemistry | Used as a standard for testing and calibration | Chemical analysis |

Case Study 1: Cationic Polymerization

A study demonstrated the effectiveness of TPCH in the cationic polymerization of styrene. The results showed that TPCH significantly increased the rate of polymer formation compared to traditional catalysts, leading to higher molecular weights and better thermal stability of the resulting polymers.

Case Study 2: Synthesis of Conductive Polymers

Research on the synthesis of conductive polymers using TPCH revealed that incorporating this compound improved electrical conductivity by several orders of magnitude. This finding has implications for the development of next-generation electronic devices.

Mecanismo De Acción

The mechanism of action of triphenylcarbenium hexachloroantimonate involves its ability to act as a Lewis acid, facilitating various chemical reactions. The triphenylcarbenium ion can abstract hydrides, activate olefins, and participate in electron transfer processes. These actions are mediated through its interaction with molecular targets and pathways involved in the specific reactions .

Comparación Con Compuestos Similares

- Triphenylcarbenium tetrafluoroborate

- Triphenylcarbenium perchlorate

- Triphenylsulfonium perfluoro-1-butanesulfonate

Comparison: Triphenylcarbenium hexachloroantimonate is unique due to its hexachloroantimonate anion, which imparts distinct reactivity and stability compared to other similar compounds. For instance, triphenylcarbenium tetrafluoroborate and triphenylcarbenium perchlorate have different anions, which can influence their solubility, reactivity, and applications .

Propiedades

Número CAS |

1586-91-0 |

|---|---|

Fórmula molecular |

C19H15Cl6Sb |

Peso molecular |

577.8 g/mol |

Nombre IUPAC |

antimony(5+);diphenylmethylbenzene;hexachloride |

InChI |

InChI=1S/C19H15.6ClH.Sb/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;/h1-15H;6*1H;/q+1;;;;;;;+5/p-6 |

Clave InChI |

GASWLBDVMZXHOP-UHFFFAOYSA-H |

SMILES |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |

SMILES canónico |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sb+5] |

Key on ui other cas no. |

1586-91-0 |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.